Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with an amino group and an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)aniline, which undergoes diazotization to form the corresponding diazonium salt.
Cyclization: The diazonium salt is then reacted with ethyl cyanoacetate under basic conditions to form the pyrazole ring through a cyclization reaction.
Amination: The resulting intermediate is further aminated to introduce the amino group at the 5-position of the pyrazole ring.
Esterification: Finally, the carboxylate group is introduced through esterification with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to accelerate the reactions. The process may also involve continuous flow reactors to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the pyrazole ring can interact with various biological targets, making this compound a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-phenylpyrazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate: The trifluoromethyl group is positioned differently, which can affect its reactivity and interactions with biological targets.
Methyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate: The ester group is a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group, which can significantly enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-21-12(20)9-7-11(17)19(18-9)10-6-4-3-5-8(10)13(14,15)16/h3-7H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUKPXIVQKCYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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